2-Ethoxyphenylmagnesium bromide, 0.5 M in THF
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Overview
Description
2-Ethoxyphenylmagnesium bromide, 0.5 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. This compound is characterized by its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules. The compound is typically stored in a refrigerator and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyphenylmagnesium bromide is synthesized through the reaction of 2-ethoxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Tetrahydrofuran
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
In an industrial setting, the production of 2-ethoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the magnesium metal with 2-ethoxybromobenzene .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Reagents: Carbonyl compounds, alkyl halides, electrophiles
Conditions: Typically carried out in tetrahydrofuran under an inert atmosphere at room temperature or slightly elevated temperatures.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Coupled Products: Formed from coupling reactions with electrophiles.
Scientific Research Applications
2-Ethoxyphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-ethoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, donating its electron-rich carbon to form new carbon-carbon bonds. This mechanism is facilitated by the presence of tetrahydrofuran, which stabilizes the Grignard reagent and enhances its reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxyphenylmagnesium bromide
- Ethynylmagnesium bromide
- 2-Methylallylmagnesium bromide
Uniqueness
2-Ethoxyphenylmagnesium bromide is unique due to the presence of the ethoxy group, which can influence the reactivity and selectivity of the compound in various reactions. Compared to other Grignard reagents, it offers distinct advantages in terms of solubility and reactivity, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
magnesium;ethoxybenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYSRKPANLYIJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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